molecular formula C15H16N2O B453911 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one CAS No. 1164513-59-0

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one

Cat. No. B453911
CAS RN: 1164513-59-0
M. Wt: 240.3g/mol
InChI Key: VVFYQOKKAYLJKP-MDZDMXLPSA-N
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Description

The compound “1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine” has a molecular weight of 208.31 . Another related compound, “3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid”, has a molecular weight of 223.23 .


Molecular Structure Analysis

The molecular structure of a related compound, “3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide”, has a molecular weight of 273.33356 .


Physical And Chemical Properties Analysis

A related compound, “3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acrylamide”, has a predicted boiling point of 603.0±55.0 °C and a predicted density of 1.23±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Crystal Structure

  • Novel derivatives of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one have been synthesized and characterized using various methods including IR, 1H NMR, and X-ray crystal diffraction. This research offers insights into the molecular structure and properties of these compounds (Zheng et al., 2010).

Hydrogen-Bonded Molecular Chains

  • Studies have highlighted the formation of hydrogen-bonded chains in molecules similar to 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one, demonstrating the compound's potential in forming structured molecular assemblies (Trilleras et al., 2005).

Single Crystal X-ray Diffraction and DFT Studies

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, has been studied extensively using single-crystal X-ray diffraction and density functional theory (DFT). These studies provide valuable data on the molecular geometry and electronic structure, relevant to similar compounds (Viveka et al., 2016).

Synthesis of Novel Derivatives

  • The synthesis of new derivatives incorporating the 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one structure has been explored. This is significant for the development of biologically active compounds (Abdelhamid & Afifi, 2010).

Antioxidant Properties

  • A novel pyrazole derivative was synthesized and its antioxidant properties were evaluated. This research is indicative of the potential health benefits of compounds related to 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one (Naveen et al., 2021).

Potential in Cancer Therapy

  • The synthesis of 3-phenyl-1H-pyrazole derivatives, related to the compound of interest, has shown promise in cancer therapy, highlighting the potential medicinal applications of similar compounds (Liu, Xu, & Xiong, 2017).

Antimicrobial Activity

  • Compounds structurally related to 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one have been synthesized and tested for antimicrobial activity. This suggests potential applications in addressing microbial resistance (Bhat et al., 2016).

Structural and Spectral Studies

  • Structural and spectral studies, including antibacterial activity of metal complexes involving similar compounds, have been conducted. This research provides insights into the utility of such compounds in developing new antibacterial agents (Tharmaraj et al., 2009).

Safety and Hazards

The safety and hazards of a related compound, “3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid”, are available in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-17-12(2)14(11-16-17)9-10-15(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFYQOKKAYLJKP-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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